molecular formula C47H52N7O7P B10831757 DA-CE phosphoramidite

DA-CE phosphoramidite

Cat. No.: B10831757
M. Wt: 857.9 g/mol
InChI Key: GGDNKEQZFSTIMJ-PVYRJWNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DA-CE phosphoramidite involves the protection of the 5’-hydroxyl group of deoxyadenosine with a dimethoxytrityl group, followed by the protection of the amino group with a benzoyl group. The 3’-hydroxyl group is then converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite .

Industrial Production Methods

In industrial settings, this compound is produced under controlled conditions to ensure high purity and performance. The process typically involves the use of automated synthesizers, which carry out the repetitive cycles of deblocking, coupling, capping, and oxidation required for oligonucleotide synthesis .

Chemical Reactions Analysis

Types of Reactions

DA-CE phosphoramidite undergoes several types of reactions during oligonucleotide synthesis:

    Detritylation: Removal of the dimethoxytrityl group to expose the 5’-hydroxyl group.

    Coupling: Formation of a phosphite triester linkage between the 3’-hydroxyl group of the incoming nucleoside and the 5’-hydroxyl group of the growing oligonucleotide chain.

    Capping: Inactivation of unreacted 5’-hydroxyl groups to prevent chain termination.

    Oxidation: Conversion of the phosphite triester to a more stable phosphate triester

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the desired oligonucleotide sequence, with each cycle adding one nucleotide to the growing chain .

Scientific Research Applications

DA-CE phosphoramidite is extensively used in various scientific research applications:

    Chemistry: Synthesis of custom DNA sequences for research and development.

    Biology: Creation of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.

    Medicine: Development of antisense oligonucleotides and other therapeutic nucleic acids.

    Industry: Production of synthetic genes and other nucleic acid-based products .

Mechanism of Action

The mechanism of action of DA-CE phosphoramidite involves the sequential addition of nucleotides to a growing oligonucleotide chain. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester, completing the addition of one nucleotide to the chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DA-CE phosphoramidite is unique due to its specific use in the synthesis of deoxyadenosine-containing oligonucleotides. Its benzoyl protecting group provides stability during synthesis, reducing the risk of depurination and ensuring high-quality oligonucleotide products .

Properties

Molecular Formula

C47H52N7O7P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1

InChI Key

GGDNKEQZFSTIMJ-PVYRJWNMSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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